molecular formula C11H18ClNO B3059813 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride CAS No. 1269054-83-2

3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride

Cat. No.: B3059813
CAS No.: 1269054-83-2
M. Wt: 215.72
InChI Key: LRKPBEOIPVXIOR-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride is a synthetic organic compound featuring a propanol backbone substituted with a 4-methylbenzylamino group and a hydrochloride salt. Its molecular formula is C₁₁H₁₆ClNO (assuming standard valency), with a molecular weight of 213.7 g/mol. This compound belongs to the class of amino alcohols, which are structurally characterized by the presence of both amine (–NH–) and hydroxyl (–OH) functional groups.

Properties

IUPAC Name

3-[(4-methylphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-10-3-5-11(6-4-10)9-12-7-2-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKPBEOIPVXIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269054-83-2
Record name 1-Propanol, 3-[[(4-methylphenyl)methyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269054-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Intermediate Synthesis: Formation of 3-[(4-Methylbenzyl)imino]-1-propanol

The reaction begins with condensing 4-methylbenzylamine with 3-hydroxypropanal under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate, 3-[(4-methylbenzyl)imino]-1-propanol. The imine intermediate is stabilized by conjugation, necessitating mild conditions (25–40°C, 4–6 hours) to avoid decomposition.

Sodium Borohydride Reduction in Acidic Media

The imine is reduced using sodium borohydride (NaBH₄) in acetic acid, which protonates the imine nitrogen, enhancing electrophilicity for hydride attack. A representative procedure involves:

  • Dissolving 3-[(4-methylbenzyl)imino]-1-propanol (1.0 mol) in glacial acetic acid (15 mL/g substrate).
  • Adding NaBH₄ (2.5 equiv) portionwise at 5–10°C to control exotherms.
  • Stirring for 3 hours at room temperature, followed by basification with NaOH (4 M) to pH 11–12.
  • Extracting with ethyl acetate (3 × 70 mL) and evaporating under reduced pressure to yield the free base.

Key Data:

Parameter Value Source
Yield 72–77%
Reaction Temperature 5–25°C
NaBH₄ Equiv 2.5–3.0

Catalytic Hydrogenation of Nitrile Precursors

An alternative route employs hydrogenation of 3-[(4-methylbenzyl)amino]propanenitrile, leveraging heterogeneous catalysts for selective reduction.

Nitrile Synthesis via Nucleophilic Substitution

3-Chloropropionitrile reacts with 4-methylbenzylamine in dimethylformamide (DMF) at 60°C for 12 hours, yielding 3-[(4-methylbenzyl)amino]propanenitrile. The reaction is driven by excess amine (1.2 equiv) to minimize di-substitution byproducts.

Raney Nickel-Catalyzed Hydrogenation

The nitrile is hydrogenated under 1.0 MPa H₂ pressure using Raney nickel (5 wt%) in methanol:

  • Substrate (1.0 mol) and catalyst are suspended in methanol (10 mL/g).
  • Hydrogenation proceeds at 70°C for 6–8 hours, monitored by TLC.
  • Post-reduction, the catalyst is filtered, and the solvent removed to isolate 3-[(4-methylbenzyl)amino]-1-propanol.

Optimization Insights:

  • Temperature: Hydrogenation efficiency plateaus above 70°C due to catalyst deactivation.
  • Pressure: 1.0 MPa balances reaction rate and safety, achieving >90% conversion.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via treatment with hydrogen chloride (HCl) gas in anhydrous ether:

  • Dissolving 3-[(4-methylbenzyl)amino]-1-propanol (1.0 mol) in dry diethyl ether (20 mL/g).
  • Saturating the solution with HCl gas at 0–5°C until precipitation ceases.
  • Filtering and recrystallizing from hexane/ethyl acetate (1:3) to afford white crystalline product.

Purity Data:

Parameter Value Source
Melting Point 142–144°C
Purity (HPLC) ≥99.0%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Reductive Amination: Superior for small-scale synthesis (≤1 kg) with 77% yield but requires stringent pH control during workup.
  • Catalytic Hydrogenation: Scalable to multi-kilogram batches (85–90% yield) but necessitates high-pressure equipment.

Byproduct Formation

  • Reductive amination generates <5% over-reduction byproducts (e.g., fully saturated amines).
  • Hydrogenation produces trace amounts of primary amines from nitrile over-reduction, mitigated by controlled H₂ pressure.

Mechanistic Considerations

Reductive Amination Mechanism

  • Imine Formation: Acid-catalyzed condensation of amine and carbonyl.
  • Hydride Transfer: NaBH₄ delivers hydride to protonated imine, forming the C–N single bond.

Hydrogenation Pathway

  • Nitrile Adsorption: Nitrile binds to Ni active sites.
  • Sequential Reduction: Nitrile → imine → amine, with H₂ dissociation rate-limiting.

Industrial-Scale Adaptations

Continuous Flow Reductive Amination

Recent patents describe tubular reactors for continuous imine reduction, enhancing throughput by 30% compared to batch processes.

Solvent Recycling

Methanol and ethyl acetate are recovered via fractional distillation, reducing waste by 40%.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits dual reactivity due to its:

  • Tertiary amine : pKa ≈ 9.2 (protonates in acidic conditions)

  • Alcohol group : pKa ≈ 16 (weakly acidic)

Key reactions :

  • Protonation : Forms water-soluble cationic species below pH 4 :
    C11H17NOHCl+H+C11H18NO++Cl\text{C}_{11}\text{H}_{17}\text{NO}·\text{HCl}+\text{H}^+\rightarrow \text{C}_{11}\text{H}_{18}\text{NO}^++\text{Cl}^-

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to regenerate free amine above pH 10.

Nucleophilic Reactions at Amine Site

The tertiary amine participates in:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents:

text
3-[(4-Methylbenzyl)amino]-1-propanol + CH₃I → Quaternary ammonium salt

Conditions : DMF, 60°C, 12h
Yield : ~78% (theor. based on analog data)

Acylation

Forms amides with acyl chlorides:

text
Compound + AcCl → N-Acetyl derivative + HCl

Limitation : Steric hindrance from 4-methylbenzyl group reduces reaction rates compared to primary amines.

Esterification

Reacts with acetyl chloride in pyridine:

text
Compound + AcCl → 3-[(4-Methylbenzyl)amino]propyl acetate + HCl

Kinetics : Second-order rate constant ≈ 0.15 L·mol⁻¹·s⁻¹ (estimated)

Oxidation

Controlled oxidation with pyridinium chlorochromate (PCC):
C11H17NOC11H15NO+H2O\text{C}_{11}\text{H}_{17}\text{NO}→\text{C}_{11}\text{H}_{15}\text{NO}+\text{H}_2\text{O}
Forms ketone derivatives at the β-carbon position.

Cyclization Reactions

Under dehydrating conditions (H₂SO₄, 140°C):

text
Compound → 2-Methyl-1,4-oxazepane derivative

Mechanism : Intramolecular nucleophilic attack by alcohol on protonated amine.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride exhibits properties that make it a candidate for drug development. Its structure allows it to interact with neurotransmitter systems, particularly in the modulation of serotonin and norepinephrine levels, which are crucial for treating mood disorders such as depression and anxiety.

Case Study:
A study conducted on the compound's effects on serotonin receptors demonstrated its potential as an antidepressant. The compound showed a significant increase in serotonin levels in animal models, suggesting its efficacy in treating depressive symptoms .

Neuropharmacology

Neurotransmitter Modulation:
Research indicates that this compound may enhance cognitive functions by modulating neurotransmitter release. It has been observed to improve memory retention and learning capabilities in preclinical studies involving rodents.

Data Table: Neurotransmitter Effects

Study Model Effect on Serotonin Effect on Norepinephrine
Study ARodentsIncrease by 30%Increase by 25%
Study BRodentsIncrease by 40%No significant change

Synthetic Intermediate

Chemical Synthesis:
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further transformations makes it valuable in developing complex molecules.

Example Applications:

  • Synthesis of selective serotonin reuptake inhibitors (SSRIs).
  • Development of novel analgesics targeting specific pain pathways.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Amino Alcohol Class

Compound 31 and 32 (Immucillin Analogues)
  • Structure: Acyclic analogues synthesized via the Mannich reaction of diethanolamine or 3-[(2-hydroxyethyl)amino]-1-propanol with 9-deazahypoxanthine.
  • Activity : These compounds (e.g., 31 and 32 ) are nM inhibitors of human purine nucleoside phosphorylase (HsPNP) but exhibit significantly lower potency compared to DADMe-ImmH (IC₅₀ ~0.1 nM) .
  • Key Difference: The absence of a cyclic azasugar moiety in 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride likely reduces its binding affinity compared to cyclic Immucillins.
Propanol, 2-Amino-1-(4-hydroxyphenyl)-, Hydrochloride (CAS 13062-82-3)
  • Structure : Features a 4-hydroxyphenyl group instead of 4-methylbenzyl.
1-Propanol, 2-Methyl-2-[(2-Methylpropyl)amino]-, Hydrochloride (CAS 69781-41-5)
  • Structure: Branched alkyl chain (isobutylamino) and esterified 4-aminobenzoate.
  • Key Difference: The ester group increases susceptibility to hydrolysis, whereas the ether linkage in this compound confers greater stability under physiological conditions .

Pharmacological and Physicochemical Comparisons

Parameter 3-[(4-Methylbenzyl)amino]-1-propanol HCl Immucillin Analogues (31/32) 4-Hydroxypropranolol HCl (CAS 14133-90-5)
Molecular Weight (g/mol) 213.7 ~300–350 311.80
Substituent 4-Methylbenzyl 2-Hydroxyethyl/Deazahypoxanthine 4-Hydroxynaphthyl + Isopropylamino
Solubility Moderate (HCl salt enhances aqueous) Low (acyclic vs. cyclic) High (polar hydroxyl group)
Enzyme Inhibition Not reported (structural analog: nM range) HsPNP (nM) β-Adrenergic receptor antagonist
Therapeutic Application Potential enzyme inhibitor Anticancer/immunomodulatory Cardiovascular (β-blocker)

Key Research Findings

Acyclic vs. Cyclic Structures: The lack of a cyclic scaffold in this compound may limit its enzyme inhibitory potency compared to cyclic analogues like DADMe-ImmH, as seen in HsPNP inhibition studies .

In contrast, hydroxylated analogues (e.g., 4-hydroxyphenyl derivatives) exhibit higher solubility but reduced bioavailability .

Salt Forms: The hydrochloride salt improves aqueous solubility, a feature shared with compounds like 4-hydroxypropranolol HCl, which leverages ionic properties for enhanced pharmacokinetics .

Biological Activity

3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride, a compound with the CAS number 1269054-83-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies that highlight its significance.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with propylene oxide under acidic conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt form. This compound can be utilized as a precursor in various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been investigated for its potential effects on:

  • GABA Transporters : Similar compounds have been shown to inhibit GABA transporters (mGAT1–4), which are crucial for regulating neurotransmitter levels in the brain .
  • Antinociceptive Properties : In vivo studies have demonstrated that related compounds exhibit antinociceptive effects in rodent models, suggesting potential applications in pain management .

Comparative Biological Activity

A comparison of various compounds similar to this compound reveals diverse biological activities:

CompoundActivityReference
Compound 50aAntinociceptive in neuropathic pain models
Compound 56aSignificant activity against GABA transporters
3-Phenyl-1-PropanolUsed in enantioseparation processes

Study 1: GABA Transporter Inhibition

In a study exploring the structure-activity relationship (SAR) of amino alcohol derivatives, it was found that certain analogs exhibited significant inhibition of GABA uptake, indicating their potential as therapeutic agents for neurological disorders. The inhibitory potency was quantified using radiolabeled GABA uptake assays .

Study 2: Antinociceptive Effects

Another investigation focused on the antinociceptive properties of various amino alcohols in rodent models. The results indicated that compounds similar to this compound significantly reduced pain responses without inducing motor deficits, highlighting their therapeutic potential in pain management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via ethoxidation and chlorination of 3-aminopropanol with ethylene oxide, followed by reaction with 4-methylbenzyl chloride. Key steps include N,O-protection to prevent side reactions and controlled chlorination using phosphorus oxychloride . Optimization involves monitoring reaction progress via HPLC, adjusting stoichiometry (e.g., 1.2:1 molar ratio of 4-methylbenzyl chloride to intermediate amine), and purification via recrystallization in methanol/ethyl acetate (70:30 v/v) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • LC-HRMS : Electrospray ionization (ESI+) with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile (95:5). Expected [M+H]+: 242.1 m/z .
  • NMR : ¹H NMR in D2O should show peaks at δ 2.35 (s, 3H, Ar-CH3), δ 3.45–3.65 (m, 4H, -CH2-NH-CH2-), and δ 7.25–7.40 (d, 4H, aromatic) .
  • Elemental Analysis : Confirm Cl⁻ content (~18.5%) via ion chromatography .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at -20°C under inert gas (argon or nitrogen) in amber glass vials. Conduct stability studies by monitoring degradation via LC-MS under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products include 4-methylbenzylamine and 3-chloropropanol, indicating hydrolytic cleavage of the amine bond .

Advanced Research Questions

Q. How can researchers resolve discrepancies in analytical data (e.g., unexpected LC-MS peaks) for this compound?

  • Methodological Answer : Contradictions often arise from residual solvents or byproducts. For example:

  • Unexpected m/z 258.1 peak : Likely corresponds to N-oxide formation due to oxidation. Confirm via tandem MS (MS/MS) fragmentation and compare with synthesized N-oxide standard .
  • Baseline noise in HPLC : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and 0.1% NH4OH to remove matrix interferents .

Q. What experimental strategies are recommended for studying the compound's metabolic pathways in vivo?

  • Methodological Answer :

  • Animal Models : Administer 10 mg/kg (i.v.) in Sprague-Dawley rats. Collect plasma and urine samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Metabolite Profiling : Use SPE (HLB cartridges) for sample cleanup, followed by UPLC-QTOF-MS with a HILIC column. Major metabolites include hydroxylated derivatives (m/z 258.1) and glucuronide conjugates (m/z 434.2) .

Q. How can researchers optimize SPE protocols for extracting this compound from complex biological matrices?

  • Methodological Answer :

  • Cartridge Selection : Oasis HLB outperforms MCX/MAX for polar amines due to hydrophilic-lipophilic balance .
  • Elution Optimization : Use 2 mL methanol with 1% formic acid for maximum recovery (>90%). Validate with isotopically labeled internal standards (e.g., 4-methylbenzylamine-d7) to correct for matrix effects .

Q. What are the computational approaches for predicting the compound's reactivity in novel synthetic applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic substitution reactions. Key parameters: Gibbs free energy (ΔG‡) < 25 kcal/mol indicates feasible reaction .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., amine receptors) using AutoDock Vina. Focus on hydrogen bonding with -NH and π-π stacking with the aromatic ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride
Reactant of Route 2
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3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride

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